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molecular formula C11H10N2O3 B8791035 Ethyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate

Ethyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate

Cat. No. B8791035
M. Wt: 218.21 g/mol
InChI Key: BLEYMADHWSRXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233951B2

Procedure details

300 mg (1.38 mmol) of ethyl 3-(pyridin-3-yl)-1,2-oxazole-5-carboxylate (for preparation see Chem. Heterocyclic Comp. 2000, 36, 1226-1231) were dissolved in 20 ml of dioxane. While cooling with ice, 7 ml of water and 0.35 ml of 45% aqueous sodium hydroxide solution were added to the solution. The mixture was stirred at room temperature for two hours, then the dioxane was removed on a rotary evaporator under reduced pressure. Ice-water was added to the residue, and it was acidified with concentrated hydrochloric acid. The solution was stirred at room temperature overnight, and the precipitated solid was filtered off with suction and dried.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:11]=[C:10]([C:12]([O:14]CC)=[O:13])[O:9][N:8]=2)[CH:2]=1.O.[OH-].[Na+]>O1CCOCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:11]=[C:10]([C:12]([OH:14])=[O:13])[O:9][N:8]=2)[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C1=NOC(=C1)C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
O
Name
Quantity
0.35 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution
CUSTOM
Type
CUSTOM
Details
the dioxane was removed on a rotary evaporator under reduced pressure
ADDITION
Type
ADDITION
Details
Ice-water was added to the residue, and it
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=CC(=CC=C1)C1=NOC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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